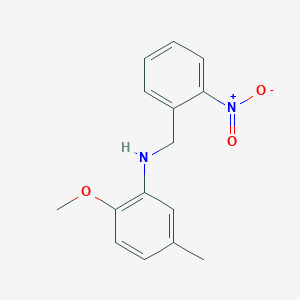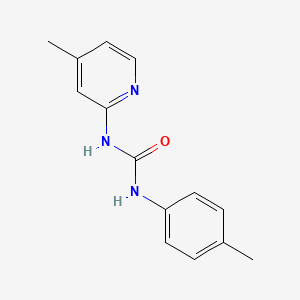![molecular formula C17H17FN2OS B5714055 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" involves chemical reactions that yield compounds with potential antiarrhythmic activity, as demonstrated in a guinea-pig model using ouabain arrhythmia. These compounds are synthesized from substituted phenylcarbamic acid derivatives, with spectral data confirming their structures. A focus on structures with bulky substituents in the aromatic ring's m-position has been suggested to enhance potency (Malík et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" has been characterized using various spectroscopic methods, including NMR, MS, and IR. These methods provide detailed information on the stereo structure and the effect of counter ions and hydrogen bonds on molecular conformation. Single-crystal X-ray analysis further confirms these structures, demonstrating the importance of intermolecular hydrogen bonding in determining the molecular conformation (Yang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives often result in the formation of highly conjugated compounds with unique properties. For instance, electrochemical oxidation studies have shown the synthesis of bisindolyl-p-quinone derivatives through regioselective addition of indoles to electrochemically generated quinone imines. These reactions underscore the compound's versatility in chemical synthesis (Amani et al., 2012).
Physical Properties Analysis
The physical properties of "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray diffraction studies provide insights into the crystal structure, indicating how intermolecular interactions, like hydrogen bonding and π-π stacking, influence the compound's physical state and stability (Betz et al., 2011).
Chemical Properties Analysis
The chemical properties of "4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol" derivatives, including reactivity, stability, and interaction with various reagents, are influenced by the compound's molecular structure. Studies have shown that these compounds can interact with different metal ions and exhibit varying degrees of antibacterial and anthelmintic activity, highlighting their potential in medicinal chemistry (Sanjeevarayappa et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(22)13-1-7-16(21)8-2-13/h1-8,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWKELSIJTZGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)

